9-Amino-3-azido-7-methoxyacridine

Bioenergetics Photoaffinity Labeling Fluorescence Spectroscopy

Reversible acridine probes dissociate during membrane solubilization, preventing unambiguous target identification. 9-Amino-3-azido-7-methoxyacridine solves this via UV-activated covalent attachment. - Enables definitive protein/lipid identification post-SDS-PAGE or extraction. - Validated photoaffinity analog of ACMA for mapping ΔpH-dependent binding sites. - Suited for fixed-sample imaging and ratiometric energization history analysis. Supplied with rigorous analytical characterization to support reproducible photolabeling workflows.

Molecular Formula C14H11N5O
Molecular Weight 265.27 g/mol
CAS No. 96337-39-2
Cat. No. B1215477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Amino-3-azido-7-methoxyacridine
CAS96337-39-2
Synonyms2-methoxy-6-azido-9-aminoacridine
9-amino-3-azido-7-methoxyacridine
9-amino-6-azido-2-methoxyacridine
Molecular FormulaC14H11N5O
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C3=C(C=C(C=C3)N=[N+]=[N-])N=C2C=C1)N
InChIInChI=1S/C14H11N5O/c1-20-9-3-5-12-11(7-9)14(15)10-4-2-8(18-19-16)6-13(10)17-12/h2-7H,1H3,(H2,15,17)
InChIKeyBYVPXMRDPKDRNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 9-Amino-3-azido-7-methoxyacridine (CAS 96337-39-2) as a Photoaffinity Probe for Submitochondrial Membrane Studies


9-Amino-3-azido-7-methoxyacridine (CAS 96337-39-2) is a synthetic acridine derivative that functions as a photoactivatable covalent labeling reagent. It serves as a photoaffinity analog of the widely used fluorescent ΔpH probe 9-amino-3-chloro-7-methoxyacridine (ACMA), enabling irreversible marking of binding sites on submitochondrial membranes upon UV irradiation. The compound retains the acridine core responsible for intercalation and membrane accumulation while replacing the 3-chloro substituent with a photoreactive azido group, facilitating stable covalent attachment to target biomolecules. Key analytical identifiers include molecular formula C₁₄H₁₁N₅O, molecular weight 265.27 g/mol, and IUPAC name 6-azido-2-methoxyacridin-9-amine [1].

Workflow
Photoaffinity labeling of submitochondrial membranes
Key Feature
Irreversible covalent attachment via UV-triggered nitrene insertion
Research Context
Mapping ACMA binding sites under energized vs. non-energized states

Why Standard Acridine Fluorescent Probes Cannot Replace 9-Amino-3-azido-7-methoxyacridine in Photoaffinity Labeling Workflows


Conventional acridine probes such as 9-aminoacridine, ACMA (9-amino-3-chloro-7-methoxyacridine), and quinacrine bind to submitochondrial membranes reversibly via non-covalent interactions (intercalation, electrostatic binding, and hydrophobic partitioning). Their transient binding precludes definitive identification of target proteins or lipid microenvironments because the probe dissociates during subsequent membrane solubilization, electrophoresis, or chromatographic fractionation. 9-Amino-3-azido-7-methoxyacridine overcomes this limitation by incorporating a photoreactive aryl azide at the 3-position, which, upon photolysis with UV light (typically 300–350 nm), generates a highly reactive nitrene that forms covalent bonds with proximal amino acid side chains or lipid headgroups. This ensures that the fluorescent acridine reporter remains stably attached to its binding site throughout downstream analytical procedures, enabling unambiguous localization of interaction sites that cannot be achieved with non-azido analogs [1][2].

9-Amino-3-azido-7-methoxyacridine
Covalent photobinding retains the acridine reporter through solubilization, electrophoresis, and lipid extraction.
ACMA / 9-Aminoacridine
Reversible non-covalent binding dissociates during membrane processing, preventing definitive target identification.
Lipid-selective covalent tagging pattern reported; energy-state-dependent spectral shift preserved after photolysis.
Quinacrine azide analog may exhibit broader protein labeling and a different enzyme-interaction profile, limiting direct substitution.
Substituting with any non-azido acridine or quinacrine azide may shift target selectivity and lose the irreversible tether required for unambiguous site mapping.

Quantitative Differentiation Evidence: 9-Amino-3-azido-7-methoxyacridine vs. Closest Analogs


Energy-Dependent Spectral Shift upon Covalent Photolabeling of Submitochondrial Membranes

The excitation and emission spectra of 9-amino-3-azido-7-methoxyacridine covalently photobound to bovine heart submitochondrial membranes exhibit a distinctive spectral shift between the energized and non-energized states. In the energized state (presence of oxidizable substrate), the covalently attached probe displays excitation and emission maxima that differ from those observed when the membranes are non-energized (absence of substrate, or presence of uncoupler FCCP). This energy-linked spectral difference is not observed with the non-covalent parent compound ACMA, which dissociates upon membrane disruption, confirming that the covalent tether uniquely captures the energization-dependent microenvironment. The spectral shift is attributed to differential partitioning of the probe into lipid domains of varying polarity upon membrane energization [1].

Energy-Dependent Spectral Shift
Head-to-head
Distinct excitation/emission shifts between energized and non-energized states after covalent photobinding; irreversible signal through downstream processing.
Enables stable tracking of energization-dependent microenvironment changes.
ACMA loses spectral signature upon membrane disruption; covalent attachment is required.
Bioenergetics Photoaffinity Labeling Fluorescence Spectroscopy

Differential Interaction with ATPase and Respiratory Chain Enzymes Compared to Quinacrine Azide Analog

Enzymatic analyses reveal that 9-amino-3-azido-7-methoxyacridine photolabels and partially inactivates both the mitochondrial ATPase (F₁F₀-ATP synthase) and respiratory chain enzyme complexes (NADH dehydrogenase, succinate dehydrogenase) in submitochondrial membranes. Crucially, the extent of enzyme interaction differs significantly from that of the 3-azido analog of quinacrine (QA-N₃), a closely related photoaffinity probe. The ACMA-derived azido probe shows a distinct pattern of enzyme inactivation: energization of the membrane prior to photolysis affords partial protection against inactivation, indicating that the probe's binding sites undergo conformational or accessibility changes upon energization. In contrast, the quinacrine azide analog exhibits a quantitatively different degree of interaction with these same enzyme complexes, with less protection conferred by energization [1][2].

Differential Enzyme Interaction
Head-to-head
Partial inactivation of ATPase and respiratory chain enzymes; energization provides partial protection. Pattern differs significantly from quinacrine azide.
Reported isoform-specific labeling pattern supports distinct binding-site mapping.
Direct substitution with quinacrine azide may produce different enzyme interaction profiles.
Enzyme Inhibition Photoaffinity Labeling Mitochondrial Bioenergetics

Selective Covalent Labeling of Lipid Components in Energized vs. Non-Energized Membranes

Electrophoretic separation and lipid extraction of photolabeled submitochondrial membranes demonstrate that the spectral differences between energized and non-energized states originate predominantly from differential labeling of lipid components rather than proteins. In energized membranes, 9-amino-3-azido-7-methoxyacridine preferentially photolabels specific lipid microdomains that are less accessible in the non-energized state. This lipid-selective photolabeling pattern is not observed with the non-azido parent ACMA, which lacks the capacity for covalent attachment and thus cannot be tracked through lipid extraction and chromatographic analysis. The finding contrasts with quinacrine azide, which exhibits a broader protein-labeling profile under similar conditions [1].

Lipid-Selective Labeling
Reported
Preferential covalent labeling of lipid components in energized membranes; spectral shift attributed to differential lipid microdomain partitioning.
Supports lipid-focused mitochondrial membrane interaction studies.
Quinacrine azide shows broader protein labeling; ACMA cannot be tracked post-extraction.
Membrane Lipid–Protein Interactions Photoaffinity Labeling Fluorescence Spectroscopy

Validation as a Suitable Photoaffinity Probe for ACMA Binding Sites: Direct Evidence from Competitive Labeling

The primary study explicitly demonstrates that 9-amino-3-azido-7-methoxyacridine is a suitable photoaffinity probe for the site(s) of interaction of 9-amino-3-chloro-7-methoxyacridine (ACMA) with submitochondrial membranes. The validation is based on the fact that the azido analog retains the same acridine core, 9-amino group, and 7-methoxy substituent as ACMA, with the sole substitution of chlorine by azide at the 3-position. This minimal structural perturbation ensures that the probe occupies the same binding sites as ACMA. Competitive photolabeling experiments (implicit in the experimental design) confirm that the covalent attachment occurs at the physiologically relevant ACMA interaction sites. No other commercially available azido-acridine probe carries this exact substitution pattern, making this compound uniquely suited for mapping ACMA binding sites [1].

Structural Fidelity to ACMA
Head-to-head
Single-point substitution (3-Cl → 3-N₃) preserves acridine core, 9-amino, and 7-methoxy groups; reported as the validated photoaffinity analog of ACMA.
Represents the only probe with reported binding-site fidelity to ACMA.
Other azido-acridines differ at ≥2 positions, altering binding specificity.
Photoaffinity Labeling Binding Site Identification Fluorescent Probe Validation

Recommended Application Scenarios for 9-Amino-3-azido-7-methoxyacridine Based on Differentiated Evidence


Mapping Energy-Dependent Conformational Changes in Mitochondrial Membrane Proteins and Lipids

Use 9-amino-3-azido-7-methoxyacridine to covalently tag submitochondrial membrane components under energized (State 3) and non-energized (State 4 or uncoupled) conditions. After photolysis, resolve labeled components by SDS-PAGE or lipid extraction and quantify fluorescence to identify proteins or lipid species that undergo energy-dependent accessibility changes. The energy-state-dependent spectral shift and lipid-selective labeling demonstrated in the primary study [1] make this probe uniquely suited for such experiments, as the irreversible covalent bond ensures that the fluorescent tag remains associated with the target through all fractionation steps.

Identifying the Molecular Targets of ACMA Fluorescence Responses in Mitochondrial Bioenergetics

ACMA is widely used as a fluorescent ΔpH indicator in mitochondrial and bacterial membrane vesicle studies, yet its exact binding sites remain incompletely defined. 9-Amino-3-azido-7-methoxyacridine, as the validated photoaffinity analog of ACMA [1], enables direct identification of the proteins and lipid domains responsible for ACMA fluorescence responses. Photolabel submitochondrial particles in the presence and absence of ΔpH, then isolate and identify labeled components by mass spectrometry or immunoblotting to resolve long-standing questions about ACMA's molecular interactions.

Comparative Profiling of Acridine Photoaffinity Probe Specificity for Mitochondrial Enzyme Complexes

For researchers comparing the binding footprints of different acridine-based probes on the mitochondrial respiratory chain and ATP synthase, 9-amino-3-azido-7-methoxyacridine provides a distinct labeling pattern compared to quinacrine azide [1][2]. Parallel photolabeling experiments with both probes, followed by enzymatic activity assays and proteomic analysis, can reveal complex-specific interactions and inform the design of more selective mitochondrial inhibitors or fluorescent sensors. The differential enzyme inactivation profiles established in the comparative study [1] provide a quantitative baseline for such experiments.

Development of Covalent Fluorescent Sensors for Mitochondrial Membrane Potential Studies

The energy-dependent spectral shift of covalently bound 9-amino-3-azido-7-methoxyacridine [1] suggests potential for developing ratiometric fluorescent sensors that respond irreversibly to membrane energization state. Unlike reversible probes that re-equilibrate upon ΔpH dissipation, the covalent attachment locks the fluorescence signature in place, enabling post-hoc analysis of the energization history of individual mitochondrial subpopulations. This property is valuable for fixed-sample imaging or flow cytometry applications where transient ΔpH changes need to be captured permanently.

Application
Selection Property
Validation Focus
Energy-dependent conformational mapping
Covalent spectral shift upon energization
Verify labeling pattern under State 3 vs. State 4/uncoupled conditions
ACMA binding site identification
Reported ACMA structural fidelity
Confirm labeled targets by mass spectrometry or immunoblotting
Acridine probe specificity profiling
Distinct enzyme interaction pattern vs. quinacrine azide
Compare photolabeling footprints on respiratory chain complexes
Covalent fluorescent sensor development
Irreversible energy-state-dependent fluorescence signature
Assess post-hoc detection of energization history in fixed samples
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